Human Menopausal Gonadotrophin

概要

説明

Menotropin is a hormonally active medication used for the treatment of fertility disturbances . It is a mixture of gonadotropins extracted from the urine of postmenopausal women . The urine of postmenopausal women reflects the hypergonadotropic state of menopause, containing high levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .

Molecular Structure Analysis

Menotropin preparations are designed for use in selected women where they stimulate the ovaries to mature follicles, thus making them more fertile . They can also be used in hypogonadal men to stimulate sperm production . The molecular composition of the two drugs was analyzed by immunoassay .Chemical Reactions Analysis

Menotropin preparations are administered by typically daily injection, intramuscularly or subcutaneously, for about ten days under close supervision to adjust dose and duration of therapy .Physical And Chemical Properties Analysis

Menotropin is composed of LH with 2 subunits, alpha = 92 residues, beta = 121 residues and FSH with 2 subunits, alpha = 92 residues, beta=111 residues .科学的研究の応用

Ovarian and Uterine Carcinoma Risks : A case report from 1982 highlights the development of ovarian and uterine carcinoma in a patient receiving gonadotrophin therapy, suggesting potential risks associated with HMG treatment (Bamford & Steele, 1982).

Advancements in Gonadotrophin Preparations : A 1996 paper discusses major advancements in the understanding and production of gonadotrophins like HMG, highlighting its use in promoting fertility (Eshkol, 1996).

Comparison with Recombinant FSH in ART : A 2010 meta-analysis indicates that treatment with HMG results in fewer oocytes and a higher total dose compared to recombinant human follicle-stimulating hormone in assisted reproductive technologies (Lehert, Schertz, & Ezcurra, 2010).

Recombinant Gonadotrophins in Reproductive Medicine : A 2005 study outlines the transition from urinary-derived gonadotrophins like HMG to recombinant gonadotrophins, emphasizing the safety benefits of the latter (Ludwig & Keck, 2005).

Role of LH and FSH in Ovarian Function : A 2000 study discusses the role of LH and FSH in ovarian function, with a focus on the effectiveness of recombinant FSH over HMG in assisted reproductive technologies (Howles, 2000).

Quality of Oocytes and Embryos with HMG : A 2001 study found no significant differences in oocyte and embryo quality between patients stimulated with HMG and those stimulated with recombinant FSH (Ng, Lau, Yeung, & Ho, 2001).

rLH and rFSH in Anovulation Treatment : A 2001 study on the efficacy and safety of rLH combined with rFSH in anovulatory women suggests that these treatments can induce follicular growth, ovulation, and pregnancy (Burgués, 2001).

作用機序

Safety and Hazards

Human urinary-derived menotropin preparations are exposed to the theoretical risk of infection from menopausal donors of urine . Nevertheless, the failure to irrefutably demonstrate infectivity following intracerebral inoculation with urine from transmissible spongiform encephalopathy (TSE)-infected hosts suggests that the risk associated with products derived from urine is merely theoretical .

将来の方向性

Recombinant gonadotropins have to a large degree replaced hMG in fertility treatments . The recombinant process allows for the production of pure FSH or LH not “contaminated” by other proteins that may be present after urinary extraction . While some studies seem not to suggest that “pure FSH” gives better results than hMG , others claim that recombinant FSH is more efficient and reduces costs .

特性

IUPAC Name |

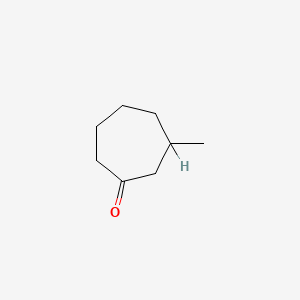

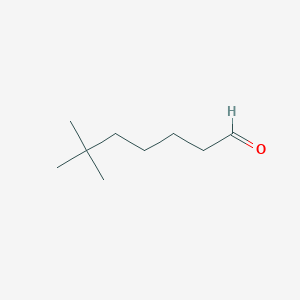

6,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWTGCATVNMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Human Menopausal Gonadotrophin | |

CAS RN |

9002-68-0, 61489-71-2 | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadotropin, menopausal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)